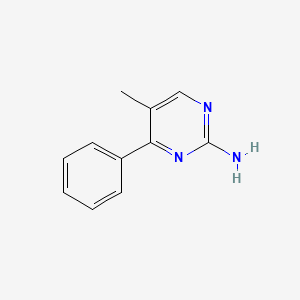

5-Methyl-4-phenylpyrimidin-2-amine

Beschreibung

Significance of the Pyrimidine (B1678525) Core in Medicinal and Organic Chemistry Research

The pyrimidine scaffold is a fundamental heterocyclic ring system that holds a privileged position in the fields of medicinal and organic chemistry. researchgate.netbenthamscience.com Its significance stems from its presence as a core structural component in a vast array of biologically important molecules. Most notably, the pyrimidine bases—cytosine, thymine, and uracil—are essential building blocks of nucleic acids (DNA and RNA), the very blueprints of life. researchgate.netresearchgate.net This natural prevalence has made the pyrimidine nucleus a constant source of inspiration for chemists, leading to the development of numerous synthetic derivatives with a wide range of therapeutic applications. researchgate.netnih.gov

The unique chemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions through its nitrogen atoms, allow for strong and specific binding to biological targets. ijpsjournal.com This has been exploited in the design of a multitude of drugs. Pyrimidine derivatives have been successfully developed as antimicrobial agents, such as the antifolate drugs trimethoprim (B1683648) and pyrimethamine, which interfere with microbial folic acid synthesis. researchgate.net In the realm of cancer chemotherapy, 5-fluorouracil (B62378) and its derivatives are cornerstone antimetabolites that disrupt DNA synthesis in rapidly dividing cancer cells. researchgate.net The therapeutic reach of pyrimidines also extends to antiviral treatments, with zidovudine (B1683550) being a notable example used in HIV therapy. researchgate.net Furthermore, pyrimidine-based compounds have found applications as anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant agents, highlighting the scaffold's remarkable versatility. researchgate.netnih.govmdpi.com

The following table provides a glimpse into the diverse applications of pyrimidine-containing compounds in medicine:

| Therapeutic Area | Example Compounds | Mechanism of Action (General) |

| Anticancer | 5-Fluorouracil, Imatinib, Palbociclib | Interference with nucleic acid synthesis, kinase inhibition |

| Antimicrobial | Trimethoprim, Pyrimethamine, Sulfadiazine | Antifolate activity, inhibition of essential microbial pathways |

| Antiviral | Zidovudine (AZT) | Inhibition of viral replication |

| Anticonvulsant | Barbitone | Modulation of central nervous system activity |

| Vitamins | Thiamine (Vitamin B1), Riboflavin (Vitamin B2) | Essential cofactors in metabolic processes |

Overview of 2-Aminopyrimidine (B69317) Derivatives in Contemporary Research

Within the broad class of pyrimidine compounds, 2-aminopyrimidine derivatives have emerged as a particularly important and extensively studied subclass in contemporary medicinal chemistry research. ijpsjournal.comresearchgate.netmdpi.com The presence of an amino group at the C2 position of the pyrimidine ring has been shown to enhance the pharmacological properties of these molecules. researchgate.net This structural feature allows for additional hydrogen bonding interactions, which can significantly contribute to the binding affinity and selectivity of these compounds for their biological targets.

The 2-aminopyrimidine scaffold is a key pharmacophore found in a number of clinically approved drugs, particularly in the area of oncology. mdpi.com For instance, kinase inhibitors like imatinib, palbociclib, ribociclib, and abemaciclib (B560072) all feature a 2-aminopyrimidine core, which is crucial for their inhibitory activity against specific protein kinases implicated in cancer cell proliferation. mdpi.com

Recent research continues to uncover the vast therapeutic potential of 2-aminopyrimidine derivatives. Scientists are actively exploring their applications as:

Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: A series of 2-aminopyrimidine derivatives have been designed and synthesized as highly potent and selective inhibitors of FGFR4, a key driver in certain types of cancer. acs.org

PLK4 Inhibitors: Novel 2-aminopyrimidine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, making them promising candidates for anticancer drug development. nih.gov

Dual Mer/c-Met Inhibitors: Researchers have developed 2-substituted aniline (B41778) pyrimidine derivatives as potent dual inhibitors of Mer and c-Met receptor tyrosine kinases, which are involved in cancer progression and metastasis. mdpi.com

β-Glucuronidase Inhibitors: Certain 2-aminopyrimidine derivatives have shown significant inhibitory activity against β-glucuronidase, an enzyme linked to pathological conditions like colon cancer and urinary tract infections. mdpi.comnih.gov

The versatility of the 2-aminopyrimidine scaffold is further demonstrated by its use as a foundational building block for the synthesis of more complex heterocyclic systems with diverse biological activities. ijpsjournal.comresearchgate.net

Structural and Pharmacophoric Significance of 5-Methyl-4-phenylpyrimidin-2-amine within Pyrimidine Scaffolds

The specific compound, this compound, embodies several key structural features that contribute to its pharmacophoric significance and make it an interesting subject for medicinal chemistry research. The core structure consists of a 2-aminopyrimidine ring, which, as previously discussed, is a well-established pharmacophore. researchgate.net The substituents at positions 4 and 5 of the pyrimidine ring further modulate its physicochemical and biological properties.

The methyl group at the 5-position is a relatively small, lipophilic group. Its presence can influence the electronic properties of the pyrimidine ring and can also have steric implications, affecting how the molecule interacts with its target. Subtle modifications at this position have been shown to significantly impact the biological activity of pyrimidine derivatives. researchgate.net

The combination of the 2-amino group, the 4-phenyl substituent, and the 5-methyl group creates a unique three-dimensional arrangement of functional groups. This specific arrangement of hydrogen bond donors and acceptors, along with hydrophobic regions, defines the pharmacophore of this compound and dictates its potential biological targets. Research on related structures, such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, has demonstrated that compounds with this general scaffold can exhibit antimicrobial and antioxidant activities. researchgate.net Furthermore, the synthesis of derivatives like N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine highlights the ongoing interest in exploring the therapeutic potential of this class of compounds. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMSDEJRNSSPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311943 | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61541-77-3 | |

| Record name | MLS003115292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Methyl 4 Phenylpyrimidin 2 Amine and Its Analogs

General Reaction Profiles of 2-Aminopyrimidine (B69317) Derivatives

The 2-aminopyrimidine core is a versatile building block in organic synthesis, susceptible to a range of chemical transformations. mdpi.comresearchgate.netiaea.org Its reactivity is influenced by the electronic properties of the pyrimidine (B1678525) ring and the amino substituent.

Oxidation Reactions of the Pyrimidine Core and Substituents

The pyrimidine ring, being electron-deficient, is generally resistant to oxidation. However, the substituents on the ring can undergo oxidation. For instance, a methyl group at the 5-position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. The exocyclic amino group can also be a site for oxidation, potentially leading to the formation of nitroso or nitro derivatives, although this can be challenging to control. nih.gov In some cases, oxidation of a methylthio group to a methylsulfonyl group has been shown to facilitate subsequent nucleophilic substitution. researchgate.net

A redox method has been developed for the estimation of formic acid, which involves its photochemical oxidation with thallium(III). researchgate.net This suggests the potential for similar oxidative transformations on suitably functionalized pyrimidine derivatives.

Reduction Reactions of 5-Methyl-4-phenylpyrimidin-2-amine and its Functional Groups

Reduction reactions offer a pathway to modify the functional groups of this compound. For example, if a nitro group were present on the phenyl ring, it could be readily reduced to an amino group using standard reducing agents like ammonium (B1175870) sulfide. nih.gov This transformation is valuable for introducing a new point of attachment for further derivatization. Reductive amination is another key reaction, where an aldehyde can be reductively coupled with the amino group of 2-aminopyrimidine to form secondary amines. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions at the Amine and Pyrimidine Ring Positions

The 2-amino group of the pyrimidine ring is nucleophilic and can readily react with various electrophiles. researchgate.netwikipedia.org For instance, it can undergo acylation, alkylation, and arylation. Reactions with isocyanates can yield urea (B33335) derivatives, while reactions with isothiocyanates produce thiourea (B124793) analogs. nih.gov

The pyrimidine ring itself is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or bearing a good leaving group like a halogen. mdpi.comnih.gov The presence of the amino group at the 2-position can influence the regioselectivity of these reactions. For instance, in 2-amino-4,6-dichloropyrimidines, nucleophilic substitution occurs sequentially at the 4- and 6-positions. nih.govnih.gov

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the amino group can facilitate electrophilic attack at the 5-position.

Regioselective Functionalization at Specific Positions of the Pyrimidine Ring

Controlling the position of functionalization on the pyrimidine ring is crucial for synthesizing specific analogs with desired properties. Various strategies have been developed to achieve regioselectivity. digitellinc.comnih.gov

Strategies for Modification at the 5-Position of the Pyrimidine Ring

The 5-position of the 2-aminopyrimidine ring is often the most susceptible to electrophilic attack due to the directing effect of the amino group. Halogenation, nitration, and formylation can be achieved at this position. For example, N-chlorosuccinimide (NCS) can be used for chlorination at the C5 position. nih.gov

Furthermore, the introduction of groups at the 5-position can be achieved through cyclization reactions. For instance, the condensation of β-dicarbonyl compounds with guanidine (B92328) is a common method for constructing the pyrimidine ring, where the substituent at the 2-position of the dicarbonyl compound ends up at the 5-position of the pyrimidine. rsc.orgresearchgate.net

A deconstruction-reconstruction strategy has also been developed that allows for the functionalization of the C5 position of pyrimidines. nih.gov

Table 1: Examples of Reagents for C5-Position Modification

| Reagent | Type of Reaction | Reference |

| N-Chlorosuccinimide (NCS) | Halogenation | nih.gov |

| Guanidine and β-ketoesters | Cyclocondensation | rsc.org |

Strategies for Modification at the 4-Position of the Pyrimidine Ring

The 4-position of the pyrimidine ring is a primary site for nucleophilic substitution, especially when a good leaving group such as a halogen is present. mdpi.comresearchgate.net This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and thioether groups. digitellinc.commdpi.com For instance, 2-amino-4-chloropyrimidine (B19991) derivatives readily react with amines to afford 4-amino-substituted products. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing aryl and amino groups at the 4-position of halopyrimidines. nih.gov Additionally, direct C-H functionalization methods are emerging for the modification of the 4-position. chemrxiv.orgnih.govresearchgate.net For example, Minisci-type reactions can be used for C-4 alkylation of pyridines, a related heterocyclic system, suggesting potential applicability to pyrimidines. chemrxiv.orgnih.gov

Organometallic reagents, such as organolithium and Grignard reagents, can also be employed for functionalization at the 4-position, often through addition to a pre-functionalized pyrimidine. researchgate.net

Table 2: Examples of Strategies for C4-Position Modification

| Strategy | Reagent/Catalyst | Type of Functional Group Introduced | Reference |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether | mdpi.comdigitellinc.commdpi.com |

| Suzuki Coupling | Boronic acids, Pd catalyst | Aryl, Heteroaryl | nih.gov |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Arylamino, Alkylamino | nih.gov |

| Minisci-type Reaction | Carboxylic acids, AgNO₃, (NH₄)₂S₂O₈ | Alkyl | chemrxiv.orgnih.gov |

| Organometallic Addition | Organolithium reagents | Various carbon-based groups | researchgate.net |

Formation of Complex Hybrid Structures Incorporating the 2-Aminopyrimidine Moiety

The 2-aminopyrimidine scaffold, including this compound and its analogs, serves as a versatile foundation for the synthesis of more complex molecular architectures. The strategic derivatization of this core moiety allows for its integration into hybrid structures, where it is combined with other pharmacologically relevant heterocyclic systems. This approach, often termed molecular hybridization, aims to create novel compounds with potentially synergistic or unique biological activities by incorporating the structural features of different parent molecules. Key strategies involve leveraging the reactive sites on the 2-aminopyrimidine ring to link with or construct other heterocyclic systems such as thiazoles, chalcones, and triazoles.

Pyrimidine-Thiazole Hybrids

A prominent strategy for creating complex hybrid molecules is the fusion or linkage of pyrimidine and thiazole (B1198619) rings. The resulting pyrimidine-thiazole hybrids are a significant area of research. A common synthetic route to access these hybrids is the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides or thioureas. researchgate.net

For instance, novel pyridine-thiazole hybrid molecules have been synthesized starting from 1-(pyridin-2-yl)thiourea, which acts as the S,N-binucleophile. nih.gov This is reacted with an appropriate α-haloketone, like 2-chloroacetylacetone, in a [2+3]-cyclocondensation reaction to yield a key intermediate, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with various aldehydes, to produce a diverse range of hybrid molecules. nih.gov

Another approach involves synthesizing N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine derivatives. The synthesis begins with the preparation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which is then coupled with a substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine. The resulting chloro-substituted hybrid serves as a versatile intermediate for introducing various amines via nucleophilic aromatic substitution, yielding a library of pyrimidine-thiazole hybrids. mdpi.com

| Starting Materials | Reaction/Strategy | Resulting Hybrid Structure Core | Reference |

|---|---|---|---|

| 1-(Pyridin-2-yl)thiourea, 2-Chloroacetylacetone | [2+3]-Cyclocondensation | 2-(Pyridin-2-ylamino)-thiazole linked to a pyrimidine precursor | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine, 4,6-Dichloro-2-methylpyrimidine | Nucleophilic Aromatic Substitution | N-(Pyrimidin-4-yl)thiazol-2-amine | mdpi.com |

| α-Halocarbonyl compounds, Thioamides/Thioureas | Hantzsch Thiazole Synthesis | General Thiazole ring formation linked to a pyrimidine scaffold | researchgate.netnih.gov |

Pyrimidine-Chalcone Hybrids

Chalcones, characterized by an α,β-unsaturated carbonyl system, are another class of compounds frequently hybridized with the pyrimidine nucleus. The synthesis of these hybrids typically involves the Claisen-Schmidt condensation of a pyrimidine-containing ketone with an appropriate aldehyde. nih.govderpharmachemica.com

One common pathway begins with the reaction of a chalcone (B49325) derivative with thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol. This reaction leads to the formation of a 2-thiopyrimidine ring, resulting in a chalcone-pyrimidine hybrid. nih.govimpactfactor.org For example, chalcones can be prepared via the Claisen-Schmidt condensation of acetophenone (B1666503) with substituted benzaldehydes. The subsequent cyclization of these chalcones with urea or thiourea yields the target pyrimidine derivatives. impactfactor.org

In a more complex example, chalcone-linked pyrazolo[1,5-a]pyrimidines have been synthesized. This multi-step synthesis starts with the construction of a pyrazolo[1,5-a]pyrimidine (B1248293) core, which is then functionalized to introduce a ketone. This ketone subsequently undergoes condensation with various aldehydes to form the final chalcone-hybrid molecules. nih.govrsc.org These synthetic strategies demonstrate the versatility of combining the chalcone moiety with pre-formed or simultaneously formed pyrimidine ring systems.

| Starting Materials | Reaction/Strategy | Resulting Hybrid Structure Core | Reference |

|---|---|---|---|

| Chalcone derivatives, Thiourea, KOH | Cyclocondensation | 2-Thiopyrimidine-chalcone | nih.govimpactfactor.org |

| 1-(Pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ones, Substituted Aldehydes | Claisen-Schmidt Condensation | Chalcone-linked pyrazolo[1,5-a]pyrimidine | nih.govrsc.org |

| Chalcones, Guanidine-hydrochloric acid | Condensation Reaction | 2-Aminopyrimidine-chalcone | derpharmachemica.com |

Pyrimidine-Triazole Hybrids

The 1,2,3-triazole ring, often installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is another popular partner for hybridization with the 2-aminopyrimidine scaffold. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage molecular diversification. tandfonline.com

A general approach involves preparing a pyrimidine derivative bearing either an azide (B81097) or an alkyne functional group. This precursor is then reacted with a corresponding alkyne- or azide-containing molecule to form the 1,2,3-triazole-linked hybrid. For example, 4-propargyl substituted pyrimidines can be reacted with various aryl and benzyl (B1604629) azides in the presence of a copper(I) catalyst to yield the desired triazole-linked pyrimidines. tandfonline.com

This strategy has been employed to create diverse hybrid structures, including linking pyrimidines to steroids. In such syntheses, sterols are modified to introduce an azide group, while a pyrimidine precursor like 2-thiouracil (B1096) is derivatized with propargyl groups. The subsequent azide-alkyne cycloaddition forges the triazole bridge between the two biologically relevant scaffolds. acs.orgacs.org This modular approach allows for the combination of the 2-aminopyrimidine moiety with a vast array of other chemical entities. nih.govnih.gov

| Pyrimidine Precursor | Coupling Partner | Reaction/Strategy | Resulting Hybrid Structure Core | Reference |

|---|---|---|---|---|

| 4-Propargyl substituted 5-iodo-6-methyl-2-(methylthio)pyrimidine | Aryl and Benzyl azides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole-linked pyrimidine | tandfonline.com |

| N(1),S-Dipropargyl-2-thiouracil | Azidoacetate-modified steroids (e.g., from cholesterol, cholic acid) | CuAAC ("Click Chemistry") | Steroid-triazole-pyrimidine | acs.orgacs.org |

| Pyrimidine with terminal alkyne | Organic azide | General CuAAC | Generic 1,2,3-triazole-pyrimidine hybrid | nih.gov |

Biological Activity and Pharmacological Relevance of 5 Methyl 4 Phenylpyrimidin 2 Amine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Amino Derivatives

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov SAR studies are crucial in understanding how these modifications impact potency and selectivity.

The introduction of different functional groups to the pyrimidine scaffold can dramatically alter its biological effects. For instance, in the context of β-glucuronidase inhibition, the length of an alkoxy chain at the C-4 position of the phenyl ring attached to a 2-aminopyrimidine (B69317) core was found to be important for activity. mdpi.com Similarly, increasing the alkyl chain length of substituents at the C-4 position of the phenyl ring also correlated with enhanced inhibitory activity against β-glucuronidase. mdpi.com

In the development of Cyclooxygenase-2 (COX-2) inhibitors, n-substitution was found to be a critical requirement for good in-vitro inhibitory potency, with an increase in the size of the nitrogen substituent improving COX-2 inhibitory activity. nih.gov Specifically, for pyrimidine-based fluorescent COX-2 inhibitors, a derivative named N-(2-((7-nitro-benzo[c] japsonline.comnih.govoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine was identified as a potent and selective inhibitor. rsc.org

Furthermore, in the pursuit of Dihydrofolate Reductase (DHFR) inhibitors, the substitution at the C6 position of the pyrimidine ring, along with a propargyl linkage, was found to be critical for enhanced potency. ebyu.edu.tr

The three-dimensional arrangement of a molecule and its ability to form intermolecular interactions, such as hydrogen bonds and van der Waals forces, are paramount for its biological function. For pyrimidine derivatives targeting human DHFR, molecular docking studies have revealed that these compounds maintain conserved hydrogen bonds between the pyrimidine ring and the enzyme. ebyu.edu.tr They also form crucial van der Waals interactions with key residues in the active site. ebyu.edu.tr

In the case of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 2 (JAK2) inhibitors, intramolecular hydrogen bonds play a role in their activity. nih.gov For a specific N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine derivative, an intramolecular N—H···N hydrogen bond results in the formation of a six-membered ring, influencing the molecule's conformation. nih.gov The crystal structure of this compound is further stabilized by weak C—H···O and C—H···π hydrogen bonds. nih.gov

Enzyme and Receptor Inhibition Studies of Pyrimidine Analogs

Derivatives of 5-methyl-4-phenylpyrimidin-2-amine and related pyrimidine analogs have been extensively studied for their inhibitory effects on various enzymes and receptors, highlighting their therapeutic potential.

Axl Kinase Inhibition

The Axl receptor tyrosine kinase is a significant target in cancer therapy due to its role in tumor progression, metastasis, and drug resistance. nih.gov Pyrimidine derivatives have emerged as promising Axl inhibitors. japsonline.comnih.gov Structure-activity relationship (SAR) investigations of pyrrolo[2,3-d]pyrimidine derivatives have led to the discovery of potent Axl inhibitors. nih.gov For example, compound 13b from one such study demonstrated high enzymatic and cellular Axl potency. nih.gov Another study focusing on pyrimidinedione derivatives identified compound 13c as a highly potent and orally bioavailable Axl inhibitor, which also showed the ability to inhibit the oncogenic kinase Met. nih.govacs.org

JAK2 Inhibition

Janus kinases (JAKs) are involved in signaling pathways that regulate immune responses and cell growth, making them targets for cancers and immune diseases. nih.govnih.gov A series of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives were synthesized and evaluated as JAK2 inhibitors. nih.gov Among these, compounds 11f , 11g , 11h , and 11k displayed potent and selective activity against JAK2 kinase, with IC50 values of 7.2 nM, 6.5 nM, 8.0 nM, and 9.7 nM, respectively. nih.gov Furthermore, macrocyclic pyrimidine derivatives have also been investigated as JAK2 inhibitors, with some showing pan-CDK/JAK2/FLT3 inhibition. acs.org

| Compound/Derivative Class | Target Kinase | Key Findings | IC50 Values |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | Axl Kinase | Compound 13b showed high enzymatic and cellular Axl potencies. nih.gov | Not specified |

| Pyrimidinedione derivatives | Axl Kinase, Met Kinase | Compound 13c is a potent and orally bioavailable inhibitor of both Axl and Met. nih.govacs.org | Not specified |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives | JAK2 | Compounds 11f, 11g, 11h, and 11k are potent and selective inhibitors. nih.gov | 11f: 7.2 nM, 11g: 6.5 nM, 11h: 8.0 nM, 11k: 9.7 nM nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of essential cellular components, making it a target for various therapies, including cancer and infectious diseases. orscience.ru Pyrimidine derivatives, particularly those with a 2,4-diamino pyrimidine motif, are well-established as DHFR inhibitors. orscience.ru

A series of pyrazolo[3,4-d]pyrimidine analogues were synthesized and found to have a potent inhibitory effect on human DHFR (hDHFR). nih.gov Notably, compounds 10e , 10f , and 10g from this series exhibited IC50 values less than 1 µM, which is considerably lower than the reference drug Methotrexate (IC50 = 5.61 µM). nih.gov Another study on 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives identified a classical analogue, compound 4 , as an excellent dual inhibitor of both human TS and human DHFR with IC50 values of 40 nM and 20 nM, respectively. nih.gov Nonclassical analogues in the same study also showed moderate to potent inhibition of human DHFR. nih.gov

| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Values |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine analogues | Human DHFR | Compounds 10e, 10f, and 10g are potent inhibitors. nih.gov | < 1 µM nih.gov |

| 2-Amino-4-oxo-thieno[2,3-d]pyrimidine derivatives | Human DHFR | Compound 4 is a potent dual inhibitor of human TS and DHFR. nih.gov | 20 nM nih.gov |

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are involved in inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Studies on pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.govresearchgate.net Two compounds, L1 and L2 , showed a higher affinity for the COX-2 isoform compared to COX-1, with their inhibitory activity against COX-2 being comparable to the reference drug meloxicam. nih.gov Another investigation led to the synthesis of a novel and selective fluorescent COX-2 inhibitor, which was identified as a potent and selective inhibitor with an IC50 of 1.8 μM. rsc.org The smaller Val523 residue in COX-2 compared to Ile523 in COX-1 creates a hydrophobic side-pocket that allows for the binding of selective inhibitors. wikipedia.org

| Compound/Derivative Class | Target Enzyme | Key Findings | IC50 Values |

|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | COX-2 | Showed selective inhibition of COX-2, comparable to meloxicam. nih.gov | Not specified |

| Pyrimidine-based fluorescent inhibitor | COX-2 | Identified as a potent and selective inhibitor. rsc.org | 1.8 μM rsc.org |

Antiproliferative and Anticancer Activities of Pyrimidine Derivatives

Pyrimidine derivatives are a significant class of compounds investigated for their antiproliferative and anticancer properties. Their mechanism often involves the inhibition of protein tyrosine kinases (PTKs), which, when overexpressed, are associated with uncontrolled cell proliferation and tumor formation. nih.gov Thienopyrimidine derivatives, which are bioisosteres of purines, have shown a broad spectrum of biological activities, including antitumor effects. nih.gov

Research into 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles, which share structural similarities, has yielded compounds with potent antiproliferative activities against human leukemia cell lines. nih.gov Similarly, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing activity superior to the reference drug sorafenib. mdpi.com Certain 4-thiopyrimidine derivatives have also been examined for their cytotoxicity against several cancer cell lines. nih.gov The development of these compounds is sometimes aimed at overcoming multidrug resistance (MDR), a major obstacle in cancer treatment where cancer cells develop reduced sensitivity to anticancer agents. nih.gov

Mechanisms of Cytotoxicity and Induction of Apoptosis

The cytotoxic effects of pyrimidine derivatives are often mediated through the induction of apoptosis, or programmed cell death. For instance, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been shown to exert their antitumor activity by inducing apoptosis. nih.gov One such compound, A8, significantly induced apoptosis in Ba/F3 JAK2V617F cells at a concentration of 40 nM and also caused cell cycle arrest in the G0/G1 phase. nih.gov

Other related heterocyclic compounds also demonstrate this mechanism. Novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole derivatives were found to significantly increase the percentage of apoptotic HL-60 leukemia cells compared to controls. nih.gov In studies on new 3(2H)-pyridazinone derivatives, the most promising compounds were found to exert their antiproliferative effects by inducing oxidative stress, as evidenced by hydrogen peroxide release and morphological changes like cell blebbing. mdpi.com To further confirm the apoptotic pathway, the expression of Bax, a pro-apoptotic protein, was measured, confirming its role in the process. mdpi.com The induction of apoptosis is a desirable characteristic for chemotherapeutic agents as it allows for the specific targeting of cancer cells while minimizing damage to healthy cells. mdpi.combue.edu.eg

Efficacy Against Specific Cancer Cell Lines (e.g., HeLa, K562, CFPAC, AGS)

The antiproliferative efficacy of this compound and related derivatives has been evaluated against a panel of human cancer cell lines.

One study investigated the cytotoxicity of 4-thiopyrimidine derivatives, specifically compounds designated (3) and (4), against several cancer cell lines. nih.gov Compound (4), 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine, showed weak activity against the HeLa and K562 cell lines and was non-toxic against CFPAC cells. nih.gov In contrast, compound (3), which contains a hydroxymethyl group, exhibited significantly increased cytotoxicity against HeLa, K562, and CFPAC cell lines. nih.gov

A potent Bcr-Abl inhibitor, CHMFL-ABL-053, demonstrated significant growth inhibition in the chronic myeloid leukemia cell line K562 with a GI50 of 14 nM. nih.gov

Furthermore, newly synthesized 3(2H)-pyridazinone derivatives were tested for their antiproliferative effects against gastric adenocarcinoma (AGS) cells. mdpi.com Compounds 17, 18, and 22 showed a strong ability to counteract AGS cell proliferation at a 50 µM concentration, while compound 12 was effective at the same concentration after 72 hours of administration. mdpi.com

Table 1: Efficacy of Pyrimidine Derivatives Against Specific Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity/Result | Reference |

|---|---|---|---|

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4) | HeLa | Weak activity | nih.gov |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4) | K562 | Weak activity | nih.gov |

| 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine (Compound 4) | CFPAC | Non-toxic | nih.gov |

| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3) | HeLa | Significant cytotoxicity | nih.gov |

| {4-[(4--chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3) | K562 | Significant cytotoxicity | nih.gov |

| {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol (Compound 3) | CFPAC | Significant cytotoxicity | nih.gov |

| CHMFL-ABL-053 | K562 | GI50 = 14 nM | nih.gov |

| 3(2H)-pyridazinone derivative (Compound 12) | AGS | Effective at 50 µM after 72h | mdpi.com |

| 3(2H)-pyridazinone derivative (Compound 22) | AGS | Strong antiproliferative effect at 50 µM | mdpi.com |

Antimicrobial and Antiparasitic Activities

The pyrimidine scaffold is a core component of various molecules exhibiting a wide range of biological activities, including antimicrobial and antiparasitic properties. nih.govmdpi.com Triazolopyrimidine derivatives, in particular, have been recognized for their potential as chemotherapeutic agents against parasitic diseases. mdpi.com The coordination of these organic ligands with metal ions can result in a synergistic effect, enhancing their efficacy against parasite infections. mdpi.com

Antibacterial Efficacy and Spectrum

While pyrimidine derivatives are known for a broad range of biological activities, specific data on the antibacterial efficacy and spectrum of this compound derivatives is limited in the provided context. However, the general class of pyrimidines has been explored for such properties. For instance, some 4-hydrazinopyrimidine derivatives have been synthesized and shown to possess in vitro antimicrobial activity. nih.gov

Antifungal Efficacy

Numerous studies have highlighted the antifungal potential of pyrimidine derivatives against various phytopathogenic fungi. nih.govfrontiersin.org The development of new antifungal agents is driven by the need to combat resistance to existing commercial fungicides. nih.govfrontiersin.org

In one study, several newly synthesized pyrimidine derivatives showed good activity (>50%) against Rhizoctonia solani (RS). nih.gov Another study focusing on pyrimidine derivatives containing an amide moiety found several compounds with potent antifungal activity. frontiersin.org For example, compounds 5f and 5o demonstrated 100% inhibition against Phomopsis sp. at a concentration of 50 µg/ml, which was superior to the control fungicide Pyrimethanil. frontiersin.org Compound 5o exhibited an excellent EC50 value of 10.5 µg/ml against Phomopsis sp.. frontiersin.org Furthermore, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and evaluated. frontiersin.org Many of these compounds showed obvious antifungal activities against several strains of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org

Table 2: Antifungal Activity of Pyrimidine Derivatives

| Derivative Class | Fungal Species | Activity/Result | Reference |

|---|---|---|---|

| Pyrimidine derivatives | Rhizoctonia solani (RS) | Good activity (>50%) | nih.gov |

| Pyrimidine-amide derivative (5f) | Phomopsis sp. | 100% inhibition at 50 µg/ml | frontiersin.org |

| Pyrimidine-amide derivative (5o) | Phomopsis sp. | 100% inhibition at 50 µg/ml; EC50 = 10.5 µg/ml | frontiersin.org |

| Pyrimidine-amide derivative (5o) | Botryosphaeria dothidea | 88.5% inhibition | frontiersin.org |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea (multiple strains) | Significant antifungal activities | frontiersin.org |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Phytophthora infestans | Obvious antifungal activities | frontiersin.org |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Pyricularia oryzae Cav. | Obvious antifungal activities | frontiersin.org |

Antitrypanosomal and Antiplasmodial Potential

The pyrimidine scaffold is a well-established pharmacophore in the development of antiparasitic agents. The emergence of drug resistance in parasites like Trypanosoma and Plasmodium necessitates the urgent development of new therapeutic options.

Research into pyrimidine-based compounds has revealed their potential to combat these parasitic infections. For instance, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have demonstrated promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov One particular derivative exhibited an in vitro 50% effective concentration (EC₅₀) of 0.5 µM against Trypanosoma brucei rhodesiense, with other analogues also showing activity in the sub-micromolar range. nih.gov These findings highlight the potential of substituted pyrimidines as a basis for developing new antitrypanosomal drugs. nih.gov

Similarly, various pyrimidine derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies on pyrimido[5,4-d]pyrimidines have identified compounds with low micromolar activity against T. brucei and, in some cases, against Leishmania infantum. nih.govnih.gov The most potent compound in one study displayed an IC₅₀ of 0.94 μM against T. brucei. nih.govnih.gov Furthermore, certain pyrimidine derivatives have been shown to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, suggesting they may act via novel mechanisms that circumvent existing resistance. nih.gov The development of pyrimidine-based hybrids, which covalently link two pharmacophores, is another promising strategy to counter drug resistance in malaria. nih.gov

While direct studies on this compound derivatives are limited, the consistent antiparasitic activity observed across a range of substituted pyrimidines suggests that derivatives of this compound could also exhibit significant antitrypanosomal and antiplasmodial effects. The phenyl and methyl groups on the core scaffold offer sites for modification to optimize activity and selectivity.

Table 1: Antitrypanosomal and Antiplasmodial Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Organism | Activity (IC₅₀/EC₅₀) | Reference |

| 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidines | Trypanosoma brucei rhodesiense | 0.5 µM | nih.gov |

| Pyrimido[5,4-d]pyrimidines | Trypanosoma brucei | 0.94 µM | nih.govnih.gov |

| PABA-substituted pyrimidines | Plasmodium falciparum (3D7) | 5.26–106.76 µg/ml | nih.gov |

| PABA-substituted pyrimidines | Plasmodium falciparum (Dd2) | 4.71–112.98 µg/ml | nih.gov |

Anti-inflammatory Properties of Pyrimidine-based Compounds

Inflammation is a complex biological response implicated in numerous diseases. The pyrimidine nucleus is a key structural component in several compounds with established anti-inflammatory activity. nih.govnih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.govnih.gov

One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. Research has shown that certain pyrimidine derivatives can act as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown potent COX-2 inhibition with IC₅₀ values as low as 0.04 µmol. nih.gov

Beyond COX inhibition, pyrimidine derivatives can modulate other inflammatory pathways. They have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, and to inhibit the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comdovepress.com For instance, certain morpholinopyrimidine derivatives have been found to significantly reduce the production of NO and the expression of iNOS and COX-2 in LPS-stimulated macrophage cells. mdpi.comdovepress.com

The structural features of this compound, particularly the phenyl group, can be modified to enhance anti-inflammatory activity. The introduction of different substituents on the phenyl ring could lead to derivatives with improved potency and selectivity as anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference |

| Pyrazolo[3,4-d]pyrimidines | COX-2 Inhibition | IC₅₀ = 0.04 µmol | nih.gov |

| Morpholinopyrimidines | Inhibition of NO, iNOS, and COX-2 expression | Reduced inflammatory mediators in LPS-stimulated macrophages | mdpi.comdovepress.com |

| 2,4,5-trisubstituted pyrimidines | NF-κB and AP-1 inhibition | Inhibition of IL-2 and IL-8 levels | elsevierpure.com |

Immunomodulatory Effects of Pyrimidine Derivatives

The immune system is a complex network of cells and molecules that protects the body from disease. Pyrimidine derivatives have been shown to possess immunomodulatory properties, capable of either suppressing or stimulating immune responses, making them potential therapeutic agents for autoimmune diseases and other immune-related disorders.

A significant finding in this area is the discovery of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.govnih.gov JAK2 is a critical enzyme in the signaling pathways of several cytokines that are involved in hematopoiesis and immune function. nih.gov Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions. A lead compound from this series, with a 5-methylpyrimidin-2-amine (B1316505) core, demonstrated excellent potency against JAK2 with an IC₅₀ value of 5 nM and showed high selectivity over other JAK family members. nih.govnih.gov This suggests that derivatives of this compound could be developed as targeted immunomodulators for diseases driven by aberrant JAK2 signaling.

The immunomodulatory drug Leflunomide, used in the treatment of rheumatoid arthritis, exerts its effect by inhibiting pyrimidine de novo synthesis. nih.gov Specifically, its active metabolite inhibits the enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for the proliferation of lymphocytes. nih.gov This highlights a fundamental mechanism by which compounds affecting pyrimidine metabolism can modulate the immune system.

Furthermore, some pyrimidine derivatives have been shown to stimulate nucleic acid synthesis in thymocytes and increase the secretion of endogenous DNA by lymphocytes, indicating a potential to enhance certain immune responses. nih.gov The diverse immunomodulatory activities of pyrimidine derivatives, from immunosuppression via JAK inhibition to potential immunostimulation, underscore the therapeutic potential of this class of compounds. The this compound scaffold provides a promising starting point for the design of novel immunomodulators with specific and targeted effects.

Table 3: Immunomodulatory Activity of Selected Pyrimidine Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference |

| N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives | Selective JAK2 Inhibition | IC₅₀ = 5 nM for JAK2 | nih.govnih.gov |

| Leflunomide (active metabolite) | Inhibition of dihydroorotate dehydrogenase | Inhibits T-lymphocyte proliferation | nih.gov |

| Xymedon (a pyrimidine derivative) | Stimulation of nucleic acid synthesis | Increased nucleic acid synthesis in thymocytes | nih.gov |

Computational and Theoretical Investigations of 5 Methyl 4 Phenylpyrimidin 2 Amine Derivatives

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5-methyl-4-phenylpyrimidin-2-amine, might interact with a biological target, typically a protein receptor.

Elucidation of Binding Affinities and Molecular Targets

Molecular docking studies have been instrumental in identifying the molecular targets and elucidating the binding affinities of this compound derivatives. For instance, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as selective inhibitors of Janus kinase 2 (JAK2), a crucial target in the treatment of myeloproliferative neoplasms (MPNs). nih.govacs.org

Docking simulations of these compounds into the JAK2 protein's active site have revealed key interactions. The pyrimidin-2-amine core structure is often observed to form hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. nih.gov For example, one optimized compound, A8, demonstrated a pyrimidin-2-amine structure forming hydrogen bonds with the amino acid residues TYR931 and LEU932 of JAK2. nih.gov This specific binding mode contributes to its high potency, with an IC50 value of 5 nM for JAK2. nih.govacs.org

Furthermore, these studies help in understanding the basis of selectivity. Compound A8 showed 38.6-fold, 54.6-fold, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively. nih.govacs.org This selectivity is attributed to specific interactions within the JAK2 binding pocket that are not as favorable in other JAK family members.

The binding energies calculated from docking studies provide a quantitative measure of the affinity of the ligand for the target. For example, in studies of other heterocyclic compounds, binding energies ranging from -5.9 to -7.2 kcal/mol have been reported for interactions with viral proteins like Mpro and NSP16 of SARS-CoV-2, indicating strong binding. researchgate.net

Table 1: Binding Affinities and Selectivity of a this compound Derivative (Compound A8) Against JAK Kinases

| Kinase | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |

| JAK1 | - | - | - | - |

| JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |

| JAK3 | - | - | - | - |

| TYK2 | - | - | - | - |

| Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. nih.govacs.org |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, which are crucial for understanding their reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed for these investigations. researchgate.netresearchgate.netsemanticscholar.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from quantum chemical calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine (B1678525) derivatives, the nature and position of substituents on the pyrimidine and phenyl rings can significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller energy gap and increased reactivity.

For instance, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was calculated to be influenced by the solvent, with DMSO increasing the gap, leading to a hypsochromic shift in the UV-visible spectrum. materialsciencejournal.org In another example, for 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole, the calculated energy separation between HOMO and LUMO was 0.1818 a.u. researchgate.net

Table 2: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (ΔE) (a.u.) |

| 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole | -0.1259 | -0.0559 | 0.1818 |

| Data from a quantum chemical study. researchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction and pharmacokinetic modeling are essential computational tools used in the early stages of drug discovery to assess the drug-like properties of a compound. researchgate.netresearchgate.netnih.govnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in clinical trials. nih.gov

Web-based tools and specialized software are used to calculate various physicochemical and pharmacokinetic parameters. researchgate.net Key parameters often evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and metabolic stability. researchgate.netresearchgate.net For example, studies on benzimidazole (B57391) derivatives predicted high human oral absorption values (86% to 100%), indicating they are well-absorbed compounds. researchgate.net

In the context of this compound derivatives, in silico predictions can guide the optimization of lead compounds. For instance, a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives showed that the optimized compound A8 exhibited significantly improved pharmacokinetic properties compared to the lead compound, making it more suitable for oral administration. nih.gov This compound demonstrated a bioavailability of 41.1%. nih.govacs.org

Table 3: Predicted ADME Properties for a this compound Derivative (Compound A8)

| Parameter | Value |

| Cmax (ng/mL) | 121.4 |

| AUC0-t (ng·h/mL) | 3517.8 |

| Bioavailability (%) | 41.1 |

| Data from a pharmacokinetic study of a selective JAK2 inhibitor. nih.gov |

Analysis of Structural Conformation and Intermolecular Interactions in Solid and Solution States

The three-dimensional structure of a molecule and the non-covalent interactions it forms are fundamental to its physical properties and biological activity. X-ray crystallography is a powerful technique for determining the solid-state conformation, while computational methods can be used to study conformations in both solid and solution states.

Characterization of Hydrogen Bonding and Pi-Pi Stacking Interactions

Hydrogen bonds and π-π stacking are crucial non-covalent interactions that influence the crystal packing of molecules and their binding to biological targets. rsc.org In derivatives of this compound, the pyrimidine ring, the phenyl group, and the amine substituents provide ample opportunities for these interactions.

For instance, in the crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the crystal structure is stabilized by weak C—H⋯O and C—H⋯π hydrogen bonds, which link the molecules into polymeric chains. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-4-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrimidine core can be functionalized via Suzuki-Miyaura cross-coupling to introduce the phenyl group, followed by methylation at the 5-position. Reaction optimization may include:

- Solvent selection : Polar aprotic solvents like DMF or THF for improved solubility .

- Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands such as SPhos for coupling efficiency .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent oxidation .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How should researchers safely handle this compound in the laboratory?

- Safety Protocols :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation exposure (GHS classification: H315-H319 for skin/eye irritation) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 201.22 for C₁₁H₁₁N₃O derivatives) .

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) validate the pyrimidine core .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Structural Insights :

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.94–3.00 Å) stabilize the pyrimidine ring, while intermolecular C–H⋯π interactions (3.7–4.0 Å) dictate crystal packing .

- Dihedral angles : The phenyl ring at C4 forms a ~24.5° angle with the pyrimidine plane, affecting solubility and reactivity .

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Analytical Approaches :

- Dose-response assays : Use IC₅₀ values to differentiate specific inhibition (e.g., CDK2 IC₅₀ = 0.8 μM) from nonspecific cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) .

- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro vs. 5-methyl substitutions) to identify pharmacophore requirements .

Q. How can hydrogen-bonding patterns predict supramolecular assembly in derivatives of this compound?

- Graph Set Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.